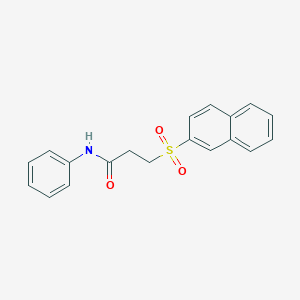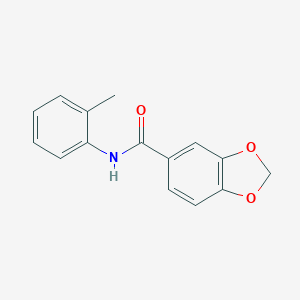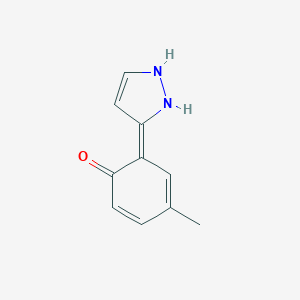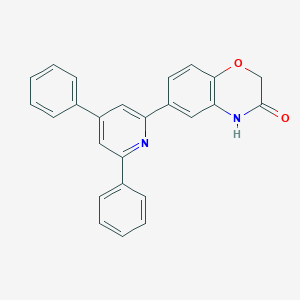
3-bromo-N-(4-methylbenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-methylbenzyl)benzenesulfonamide is not well understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. Specifically, it is thought to inhibit the synthesis of folic acid, an essential nutrient for these organisms.
Biochemical and Physiological Effects:
3-bromo-N-(4-methylbenzyl)benzenesulfonamide has been found to have low toxicity and is generally well tolerated in laboratory animals. However, it may cause irritation to the skin, eyes, and respiratory tract if not handled properly. It has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research involving 3-bromo-N-(4-methylbenzyl)benzenesulfonamide. One area of interest is its potential as an antibacterial and antifungal agent, as there is a growing need for new antibiotics due to the increasing prevalence of antibiotic-resistant bacteria. Another area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to better understand its mechanism of action and potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 3-bromo-N-(4-methylbenzyl)benzenesulfonamide can be achieved by reacting 4-methylbenzylamine with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
3-bromo-N-(4-methylbenzyl)benzenesulfonamide has been used in various scientific research studies due to its potential applications. It has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. It has also been used as a reagent in organic synthesis and as a ligand in metal-catalyzed reactions.
Propiedades
Nombre del producto |
3-bromo-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14BrNO2S |
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
3-bromo-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-5-7-12(8-6-11)10-16-19(17,18)14-4-2-3-13(15)9-14/h2-9,16H,10H2,1H3 |
Clave InChI |
VYHBUFRXXIMKFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)




![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)

![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)
